3-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Description
The compound “3-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a chemical compound. Unfortunately, there is no detailed description available for this compound .
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, there is no detailed molecular structure analysis available for this compound .Physical and Chemical Properties Analysis
Physical and chemical properties of a compound include parameters such as melting point, boiling point, density, molecular formula, molecular weight, and others. Unfortunately, there is no detailed physical and chemical properties analysis available for this compound .Scientific Research Applications
Synthesis and Evaluation of Ligands
- Tetrahydroisoquinolinyl benzamides, including similar compounds, have been explored for their affinity to σ receptors. Studies have shown that modifications to these compounds, such as fusing different rings onto the tetrahydroisoquinoline, affect their binding affinity. These findings are significant for the development of selective ligands for σ receptors, which have implications in various therapeutic applications (Xu, Lever, & Lever, 2007).
Asymmetric Syntheses of Alkaloids
- Asymmetric syntheses of compounds like the Hancock alkaloids, which share a similar core structure, have been reported. These syntheses involve the creation of stereogenic centers and formation of tetrahydroquinoline rings. Such research contributes to the synthesis of complex natural products and potentially bioactive molecules (Davies et al., 2018).
Antibacterial Activity
- Similar compounds have been investigated for their antibacterial properties. For example, certain brominated quinoline derivatives have shown effectiveness against bacterial strains. This research is crucial for the development of new antibacterial agents (Cai Zhi, 2010).
Synthesis of Isoquinolones
- Studies have also focused on the synthesis of isoquinolone derivatives, starting from N-methoxy benzamides and alkynes. This research has implications for creating a variety of functionalized compounds that could be useful in medicinal chemistry (Sivakumar, Vijeta, & Jeganmohan, 2016).
Synthesis of Tetrahydroquinolines
- Another area of research involves the synthesis of 1,2,3,4-tetrahydroquinolines, a class of compounds structurally related to 3-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. These syntheses are crucial for creating compounds with potential pharmaceutical applications (Toda, Sakagami, & Sano, 1999).
Properties
IUPAC Name |
3-bromo-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-24-11-10-22-9-3-5-14-7-8-17(13-18(14)22)21-19(23)15-4-2-6-16(20)12-15/h2,4,6-8,12-13H,3,5,9-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWLROAVMQUCCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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